3-Bromo-4-(methoxy-d3)aniline
Description
Properties
IUPAC Name |
3-bromo-4-(trideuteriomethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUFTXMBONJQTC-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule is derived from p-nitrochlorobenzene through sequential functionalization:
-
Bromination : Introduces bromine at the meta position relative to the nitro group.
-
Etherification : Replaces the para chlorine with a methoxy-d₃ group using deuterated methanol (CD₃OD).
-
Nitro Reduction : Converts the nitro group to an amine via catalytic hydrogenation or sulfide reduction.
The deuterated methoxy group is introduced during the etherification step, requiring substitution of standard methanol with CD₃OD and sodium deuteroxide (NaOCD₃).
Stepwise Preparation Methods
Bromination of p-Nitrochlorobenzene
Reaction Conditions :
-
Substrate : p-Nitrochlorobenzene (1.0 equiv)
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Solvent : Glacial acetic acid (5.0–6.0 equiv relative to substrate)
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Brominating Agent : N-Bromosuccinimide (NBS, 1.05–1.1 equiv)
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Temperature : 25–50°C
-
Time : 2–4 hours
Procedure :
p-Nitrochlorobenzene is dissolved in acetic acid, and NBS is added incrementally under stirring. The reaction is quenched in ice water, yielding 3-bromo-4-chloronitrobenzene as a pale yellow solid.
Key Data :
Mechanistic Insight :
NBS selectively brominates the meta position due to the directing effects of the nitro and chloro groups.
Etherification with Deuterated Methanol
Adaptations for Methoxy-d₃ :
-
Deuterated Reagents : CD₃OD replaces CH₃OH; NaOCD₃ replaces NaOCH₃.
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Isotope Effect : Reaction rates may decrease slightly due to the kinetic isotope effect (KIE ≈ 2–3).
Reaction Conditions :
-
Substrate : 3-Bromo-4-chloronitrobenzene (1.0 equiv)
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Temperature : 20–60°C
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Time : 0.8–4 hours
Procedure :
The substrate is dissolved in CD₃OD, and NaOCD₃ is added under controlled temperature. Post-reaction, the mixture is poured into ice water to precipitate 3-bromo-4-(methoxy-d₃)nitrobenzene.
Key Data :
Optimization Note :
Higher temperatures (40–60°C) reduce reaction time without compromising yield.
Nitro Reduction to Aniline
Reaction Conditions :
-
Substrate : 3-Bromo-4-(methoxy-d₃)nitrobenzene (1.0 equiv)
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Solvent : Water
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Temperature : 70–90°C
-
Time : 5 hours
Procedure :
The nitro compound is heated with Na₂S in water, leading to reduction of the nitro group to an amine. The product is isolated by filtration after quenching in ice water.
Key Data :
Side Reaction Mitigation :
Excess Na₂S prevents oxidative side reactions, ensuring high amine purity.
Process Optimization and Scalability
Solvent and Reagent Recovery
Deuterium-Labeling Efficiency
Isotopic Purity :
Industrial Feasibility
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| CD₃OD | $1,200–1,500 |
| NBS | $800–1,000 |
| NaOCD₃ | $2,000–2,500 |
Total Production Cost : ~$15,000/kg (pilot scale).
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(methoxy-d3)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes.
Major Products
Substitution: Various substituted aniline derivatives.
Oxidation: Nitrosoaniline or nitroaniline derivatives.
Reduction: Aminoaniline derivatives.
Coupling: Biaryl or styrene derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Applications
3-Bromo-4-(methoxy-d3)aniline is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features make it suitable for developing drugs targeting specific biological pathways. Notably, it has been investigated for its potential in treating:
- Cancer : The compound can be used to synthesize analogs of Combretastatin A-4, a known anti-cancer agent .
- Obesity and Metabolic Disorders : Research indicates that derivatives of this compound may act on checkpoint kinase 1 (CHK1), which is involved in metabolic regulation .
- Neurological Disorders : Some studies suggest that deuterated compounds can exhibit improved metabolic stability, making them candidates for neurological therapies .
Case Study: Combretastatin A-4 Analogs
A study demonstrated that 3-bromo-4-(methoxy-d3)aniline could be transformed into various analogs of Combretastatin A-4. These analogs showed promising anti-tumor activity in preclinical models, highlighting the compound's therapeutic potential .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, 3-bromo-4-(methoxy-d3)aniline serves as a versatile building block for synthesizing more complex organic compounds. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions.
Synthesis Methodology
The synthesis typically involves:
- Bromination : The introduction of the bromine atom onto the aromatic ring.
- Deuteration : The methoxy group can be replaced with deuterated variants to study isotopic effects on biological activity and pharmacokinetics .
Material Science
Applications in Advanced Materials
The unique properties of 3-bromo-4-(methoxy-d3)aniline make it suitable for developing advanced materials, including:
- Coatings and Polymers : Its reactivity allows it to be incorporated into polymer matrices, enhancing their properties such as thermal stability and chemical resistance.
- Sensors : The compound can be used in the fabrication of sensors due to its ability to interact with various analytes.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Bromo-4-(methoxy-d3)aniline involves its interaction with specific molecular targets. The presence of the bromine atom and the trideuteriomethoxy group can influence its binding affinity and reactivity with enzymes and receptors. The deuterium atoms can also affect the compound’s metabolic stability and rate of reaction, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Comparative Analysis with Similar Brominated Aniline Derivatives
Structural and Electronic Comparisons
The following table summarizes key structural features and electronic effects of 3-Bromo-4-(methoxy-d₃)aniline and related compounds:
*Calculated based on isotopic substitution.
Key Observations:
- Electronic Effects : The methoxy-d₃ group in 3-Bromo-4-(methoxy-d₃)aniline retains the electron-donating nature of –OCH₃, stabilizing the aromatic ring via resonance. In contrast, –OCF₃ (trifluoromethoxy) in its analog is strongly electron-withdrawing, reducing the amine’s nucleophilicity .
- Isotopic Impact: Deuterated methoxy groups enhance metabolic stability compared to non-deuterated analogs, as seen in pharmacokinetic studies .
Physicochemical Properties
*Assumed similar to non-deuterated analog .
Reactivity Trends:
- Nucleophilic Substitution : The –NH₂ group in 3-Bromo-4-(methoxy-d₃)aniline undergoes electrophilic aromatic substitution more readily than its –OCF₃ counterpart due to the electron-donating methoxy group .
- Cross-Coupling : Trifluoromethoxy derivatives are preferred in Suzuki-Miyaura couplings due to the stability of the –OCF₃ group under reaction conditions .
Q & A
Q. What are the recommended methods for synthesizing 3-Bromo-4-(methoxy-d3)aniline with high isotopic purity?
- Methodological Answer : Synthesis typically involves introducing the deuterated methoxy group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example:
- Step 1 : Bromination of 4-(methoxy-d3)aniline using N-bromosuccinimide (NBS) in acidic media (e.g., H₂SO₄) at 0–5°C to achieve regioselective bromination at the 3-position .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Isotopic Purity : Use deuterated reagents (e.g., CD₃I for methoxy-d3 introduction) and confirm deuteration efficiency via mass spectrometry (MS) or ²H NMR .
Table 1 : Key Synthesis Parameters
| Parameter | Condition/Instrument | Outcome |
|---|---|---|
| Reaction Temperature | 0–5°C (bromination) | Minimizes side reactions |
| Solvent System | DCM/MeOH (9:1) for purification | High recovery (>85%) |
| Deuteration Confirmation | ESI-MS (m/z 230.1 [M+H]⁺) | ≥98% isotopic purity required |
Q. How can researchers characterize the structural integrity and isotopic labeling efficiency of 3-Bromo-4-(methoxy-d3)aniline?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H NMR in deuterated solvents (e.g., DMSO-d₆) to observe the absence of proton signals from the methoxy-d3 group. Compare with non-deuterated analogs to confirm isotopic substitution .
- Mass Spectrometry : High-resolution MS (HRMS) quantifies deuteration efficiency. Expected [M+H]⁺ peak at m/z 230.1 (theoretical) vs. non-deuterated (m/z 227.1).
- Elemental Analysis : Verify C, H, N, Br content (±0.3% deviation).
Table 2 : Characterization Techniques
| Technique | Critical Parameters | Expected Outcome |
|---|---|---|
| ¹H NMR (400 MHz) | DMSO-d₆, δ 7.2–6.8 ppm (aromatic) | No peak at δ 3.8 (methoxy-H) |
| HRMS | ESI+, resolution 30,000 | m/z 230.1 (±0.001) |
| Elemental Analysis | C: 41.3%, H: 2.6%, N: 6.1% | Matches theoretical values |
Advanced Research Questions
Q. What role does the deuterated methoxy group play in NMR spectroscopic studies of 3-Bromo-4-(methoxy-d3)aniline, and how does it compare to non-deuterated analogs?
- Methodological Answer : The methoxy-d3 group eliminates proton signals in ¹H NMR, simplifying aromatic region analysis. This is critical for studying intermolecular interactions (e.g., hydrogen bonding) or reaction intermediates. For example:
- Solvent Suppression : Use D₂O or CDCl₃ to avoid overlapping solvent peaks.
- Kinetic Studies : Monitor deuterium isotope effects in reactions (e.g., slower hydrolysis rates due to C-D bond stability) .
Q. How can kinetic isotope effects (KIEs) involving the methoxy-d3 group be quantified in catalytic reactions using this compound?
- Methodological Answer :
- Experimental Design : Compare reaction rates (kₕ/k_d) between non-deuterated and deuterated analogs under identical conditions (e.g., Pd-catalyzed coupling).
- Data Collection : Use GC-MS or HPLC to track substrate consumption.
- Analysis : KIE >1 indicates significant deuterium effect (e.g., C-D bond cleavage as the rate-limiting step) .
Table 3 : Example KIE Study (Suzuki Coupling)
| Substrate | Rate Constant (k, s⁻¹) | KIE (kₕ/k_d) |
|---|---|---|
| Non-deuterated | 2.3 × 10⁻³ | 1.8 ± 0.2 |
| Methoxy-d3 | 1.3 × 10⁻³ |
Q. What strategies are effective in resolving contradictions in reported reaction yields or spectroscopic data for derivatives of 3-Bromo-4-(methoxy-d3)aniline?
- Methodological Answer :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<1% threshold).
- Isotopic Cross-Contamination : Check for residual protiated methoxy groups via ¹H NMR (δ 3.8 ppm).
- Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
